molecular formula C21H20N4O2 B2958573 N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034316-58-8

N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2958573
CAS No.: 2034316-58-8
M. Wt: 360.417
InChI Key: CHNRWFVRLIPXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which combines a pyrrolidine ring with diphenyl and pyrimidin-2-yloxy groups, making it a valuable molecule for drug discovery and nanomaterial synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine derivatives with diphenyl and pyrimidin-2-yloxy groups under specific conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (LiAlH4, NaBH4), and bases (NaOMe, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrrolidine derivatives.

Scientific Research Applications

N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the synthesis of nanomaterials and advanced materials for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide include:

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-diphenyl-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-21(24-15-12-19(16-24)27-20-22-13-7-14-23-20)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-11,13-14,19H,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNRWFVRLIPXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.